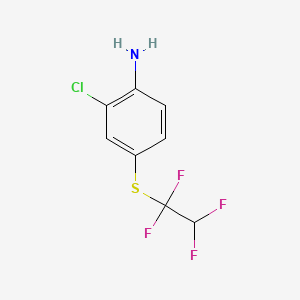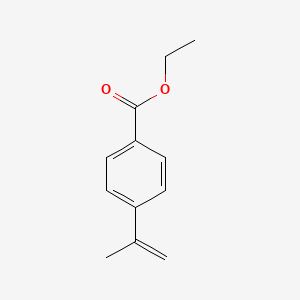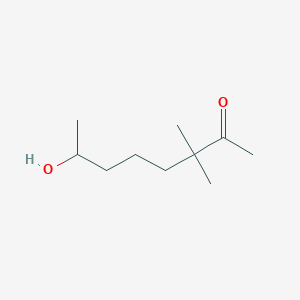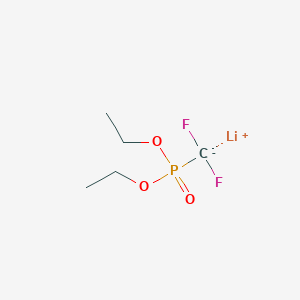
Diethyl lithio(difluoromethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl lithio(difluoromethyl)phosphonate is a chemical compound with the molecular formula C5H11F2O3P It is a member of the phosphonate family, characterized by the presence of a phosphorus atom bonded to an oxygen atom and two ethyl groups
準備方法
Synthetic Routes and Reaction Conditions
Diethyl lithio(difluoromethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with difluoromethyl lithium. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition of the reactive intermediates. The general reaction scheme is as follows:
(C2H5O)2P(O)H+LiCF2H→(C2H5O)2P(O)CF2Li
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
化学反応の分析
Types of Reactions
Diethyl lithio(difluoromethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the lithio group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form diethyl difluoromethylphosphonate or reduced to yield other derivatives.
Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions to form carbon-phosphorus bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides, with reactions typically conducted in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, are used under inert atmosphere conditions.
Major Products
The major products formed from these reactions include various phosphonate esters, which are valuable intermediates in organic synthesis and pharmaceutical development.
科学的研究の応用
Diethyl lithio(difluoromethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of diethyl lithio(difluoromethyl)phosphonate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the lithio group attacks electrophilic centers, leading to the formation of new bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, resulting in the formation of different products. The molecular targets and pathways involved in these reactions are primarily determined by the specific reagents and conditions used.
類似化合物との比較
Similar Compounds
- Diethyl (difluoromethyl)phosphonate
- Diethyl (bromodifluoromethyl)phosphonate
- Diethyl (hydroxymethyl)phosphonate
Uniqueness
Diethyl lithio(difluoromethyl)phosphonate is unique due to its lithio group, which imparts distinct reactivity compared to other phosphonates. This makes it a valuable reagent in synthetic chemistry, offering different reaction pathways and products. Its ability to participate in a wide range of chemical reactions also sets it apart from similar compounds, making it a versatile tool in research and industrial applications.
特性
IUPAC Name |
lithium;1-[difluoromethyl(ethoxy)phosphoryl]oxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O3P.Li/c1-3-9-11(8,5(6)7)10-4-2;/h3-4H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUGIQQSQQRAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCOP(=O)([C-](F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2LiO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448032 |
Source


|
| Record name | AGN-PC-0NCO3N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94993-99-4 |
Source


|
| Record name | AGN-PC-0NCO3N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
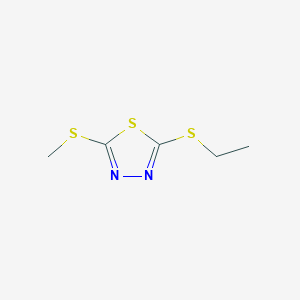
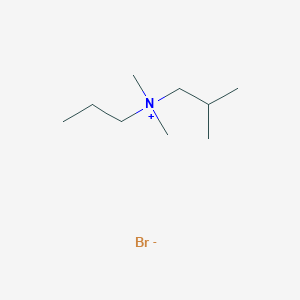
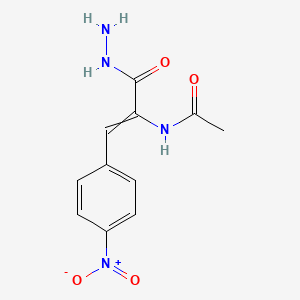
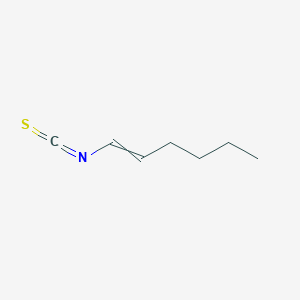
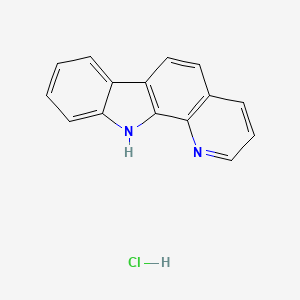
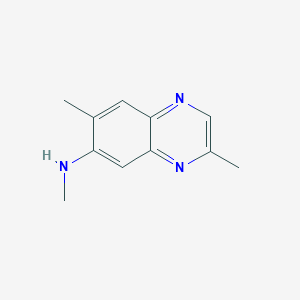
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)
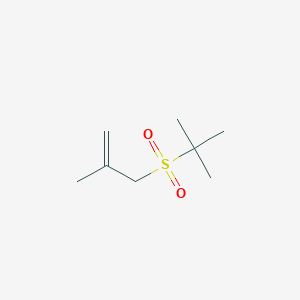
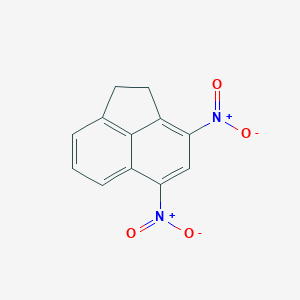
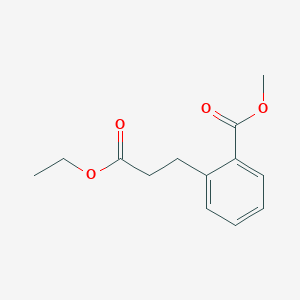
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)
